![molecular formula C17H22N2O5 B13752127 Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate CAS No. 24180-03-8](/img/structure/B13752127.png)
Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-SER-OCHO, also known as Carbobenzyloxy-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a building block. The compound has the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It is known for its role in the synthesis of various α-amino acids via the β-lactone pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-SER-OCHO can be synthesized through the protection of the hydroxyl group of serine with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction conditions include maintaining the temperature at around 0°C to room temperature .
Industrial Production Methods
Industrial production of Z-SER-OCHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Z-SER-OCHO undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Applications De Recherche Scientifique
Z-SER-OCHO has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the synthesis of α-amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Z-SER-OCHO involves its role as a protected amino acid derivative. It acts as a substrate in peptide synthesis, where the benzyloxycarbonyl group protects the amino group during the coupling reactions. The protection ensures selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Ser-OH: Another serine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Ser-OH: Serine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Gln-OH: Glutamine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
Z-SER-OCHO is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .
Propriétés
Numéro CAS |
24180-03-8 |
|---|---|
Formule moléculaire |
C17H22N2O5 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(cyclohexylideneamino) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H22N2O5/c20-11-15(16(21)24-19-14-9-5-2-6-10-14)18-17(22)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,15,20H,2,5-6,9-12H2,(H,18,22)/t15-/m0/s1 |
Clé InChI |
RJJIWRIVTBFLRE-HNNXBMFYSA-N |
SMILES isomérique |
C1CCC(=NOC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2)CC1 |
SMILES canonique |
C1CCC(=NOC(=O)C(CO)NC(=O)OCC2=CC=CC=C2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


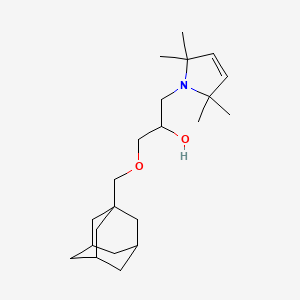
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
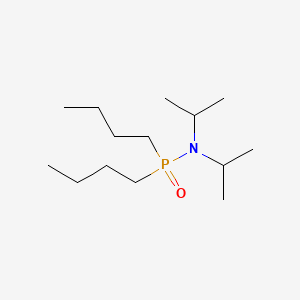

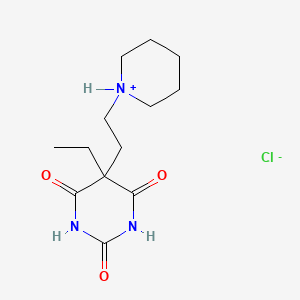
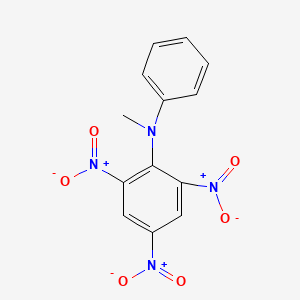
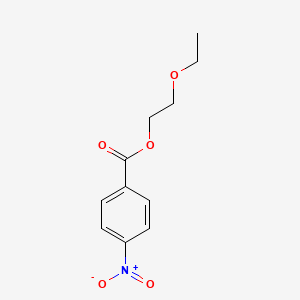
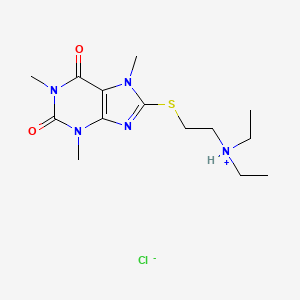
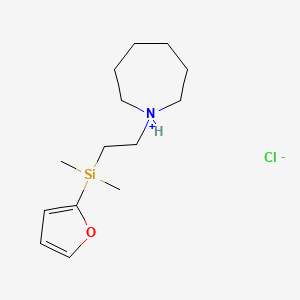
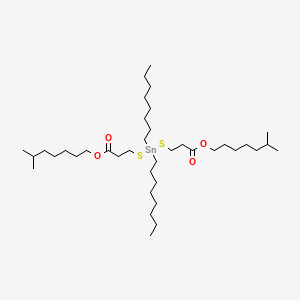
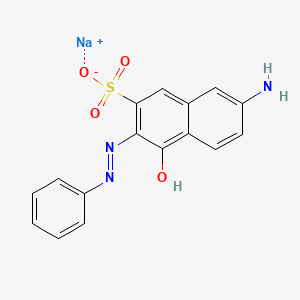
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
